4-(2-Ethyliminohydrazinyl)benzonitrile
Description
4-(2-Ethyliminohydrazinyl)benzonitrile is a benzonitrile derivative featuring a 2-ethyliminohydrazinyl substituent at the para position of the aromatic ring. Hydrazinyl derivatives, such as those with benzylidene or hydroxybenzylidene moieties, are known for their role in forming stable Schiff bases and coordination complexes, which are critical in medicinal chemistry and crystallography .
Properties
CAS No. |
82647-11-8 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(2-ethyliminohydrazinyl)benzonitrile |
InChI |
InChI=1S/C9H10N4/c1-2-11-13-12-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
FYFSZUIWJGHYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NNC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyliminohydrazinyl)benzonitrile typically involves the reaction of benzonitrile with ethylhydrazine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to optimize the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs. The final product is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyliminohydrazinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyliminohydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzonitrile derivatives.
Scientific Research Applications
4-(2-Ethyliminohydrazinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethyliminohydrazinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
4-[(2E)-2-(2-Hydroxybenzylidene)-hydrazin-1-yl]benzonitrile
- Substituent : A hydroxybenzylidene group attached to the hydrazinyl moiety.
- Key Features : This compound exhibits intramolecular hydrogen bonding between the hydroxyl group and the hydrazine nitrogen, stabilizing its planar structure. X-ray crystallography confirms a twisted intramolecular charge-transfer (TICT) state, which influences fluorescence properties .
4-(Dimethylamino)benzonitrile
- Substituent: Electron-donating dimethylamino group.
- Key Features: The dimethylamino group enhances electron density on the benzonitrile core, increasing reactivity in nucleophilic substitutions. This compound is widely used in dye synthesis and polymer chemistry .
- Comparison: Unlike the ethyliminohydrazinyl group, the dimethylamino substituent lacks hydrogen-bonding capability but offers stronger electron-donating effects .
4-(2-Hydroxyethyl)benzonitrile
- Substituent : Hydroxyethyl chain.
- Key Features: The hydroxyethyl group improves solubility in polar solvents (e.g., ethanol, water) due to its hydrophilic nature. Molecular weight: 147.17 g/mol .
- Applications : Utilized in specialty chemicals and as an intermediate in organic synthesis .
Physicochemical Properties
- Electronic Effects: The ethyliminohydrazinyl group likely reduces electron density on the benzonitrile core compared to dimethylamino derivatives, impacting reactivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
